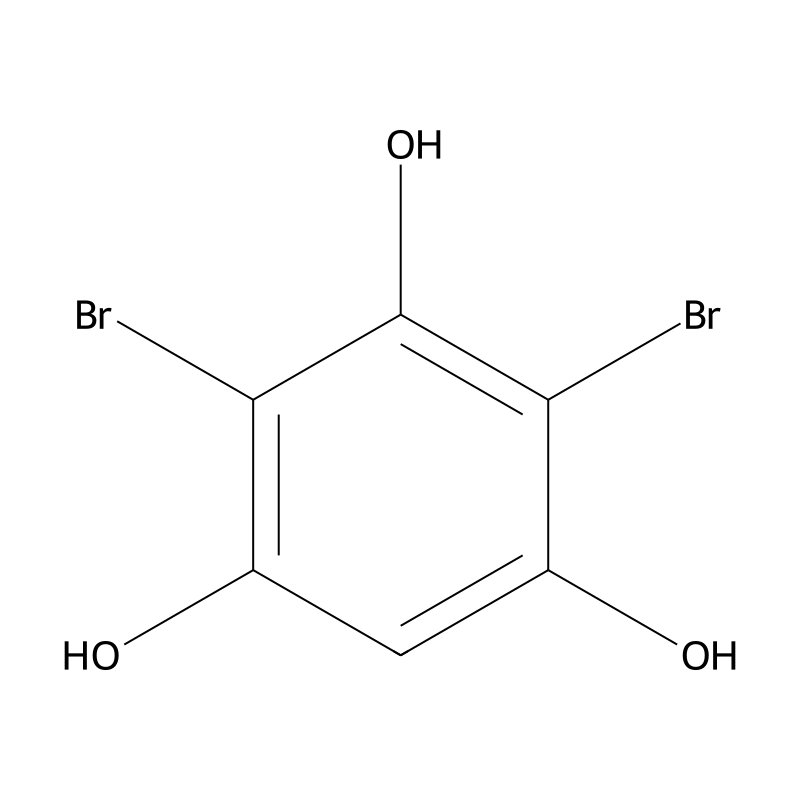2,4-Dibromobenzene-1,3,5-triol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Natural Product:
2,4-Dibromobenzene-1,3,5-triol, also known as phloroglucinol dibromide, is a naturally occurring compound found in the brown seaweed Rhabdonia verticillata [].
Potential Biological Activity:
Limited research suggests that 2,4-Dibromobenzene-1,3,5-triol may possess some biological activities, including:
- Antioxidant properties: Studies indicate that the compound exhibits free radical scavenging activity, potentially offering antioxidant benefits [].
- Antimicrobial activity: Preliminary research suggests the compound may have some inhibitory effect on the growth of certain bacteria and fungi []. However, further investigation is needed to confirm these findings and understand the mechanisms of action.
Research Limitations:
Currently, research on 2,4-Dibromobenzene-1,3,5-triol is limited. More studies are needed to:
- Validate the observed biological activities: Further research with more robust methodologies is necessary to confirm the reported antioxidant and antimicrobial properties of the compound.
- Explore potential applications: In-depth studies are needed to understand the potential therapeutic or industrial applications of the compound, considering its safety profile and efficacy.
2,4-Dibromobenzene-1,3,5-triol is a chemical compound with the molecular formula and a molecular weight of approximately 283.90 g/mol. It features a benzene ring substituted with two bromine atoms at the 2 and 4 positions and hydroxyl groups at the 1, 3, and 5 positions. This triol structure contributes to its unique chemical properties and potential biological activities. The compound is classified under various chemical databases with identifiers such as CAS number 84743-75-9 and PubChem CID 14339091 .
- Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution mechanisms.
- Reduction Reactions: The hydroxyl groups may be involved in reduction processes, potentially leading to the formation of other derivatives.
- Acylation and Alkylation: The hydroxyl groups can participate in acylation or alkylation reactions, introducing various functional groups into the molecule.
Research indicates that 2,4-Dibromobenzene-1,3,5-triol exhibits significant biological activity. It has been studied for its potential as an inhibitor for various enzymes and pathways. Notably, it has been shown to inhibit certain cytochrome P450 enzymes (CYP2C9 and CYP3A4), which are crucial for drug metabolism . Such inhibition could have implications for drug interactions and pharmacokinetics.
Several synthetic routes have been developed for producing 2,4-Dibromobenzene-1,3,5-triol:
- Bromination of Phenolic Compounds: Starting from phenolic precursors, bromination can be performed under controlled conditions to introduce bromine at specific positions.
- Lithium-Bromine Exchange Reactions: This method involves using lithium reagents to facilitate the regioselective exchange of bromine atoms in dibromobenzene derivatives .
- Multistep Synthetic Approaches: These approaches may involve multiple steps of functionalization including oxidation and substitution to achieve the desired triol structure .
The applications of 2,4-Dibromobenzene-1,3,5-triol are diverse:
- Pharmaceuticals: Due to its enzyme inhibition properties, it may serve as a lead compound in drug development.
- Chemical Intermediates: It can be utilized as an intermediate in the synthesis of more complex organic molecules.
- Research: It serves as a valuable reagent in organic chemistry research for studying reaction mechanisms involving halogenated compounds .
Interaction studies involving 2,4-Dibromobenzene-1,3,5-triol have focused on its effects on various biological systems. Notably:
- It has shown interactions with cytochrome P450 enzymes which are critical for drug metabolism.
- Studies indicate that it may affect metabolic pathways in organisms due to its inhibitory effects on specific enzymes .
Several compounds share structural similarities with 2,4-Dibromobenzene-1,3,5-triol. Here is a comparison highlighting its uniqueness:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 2,4-Dibromobenzene-1,3-diol | Dihydroxy derivative | Lacks one hydroxyl group compared to the triol. |
| 2-Bromophenol | Monohydroxy derivative | Only one hydroxyl group; simpler structure. |
| 1,3-Dibromobenzene | Dihalogenated compound | No hydroxyl groups; purely halogenated. |
| 2-Hydroxy-4-bromophenol | Monohydroxy derivative | Contains only one hydroxyl group; less reactive. |
| 2-Bromo-4-hydroxybenzoic acid | Carboxylic acid derivative | Contains a carboxylic acid group; different reactivity. |
The presence of multiple hydroxyl groups in 2,4-Dibromobenzene-1,3,5-triol enhances its solubility and reactivity compared to its counterparts with fewer functional groups or different substituents .








